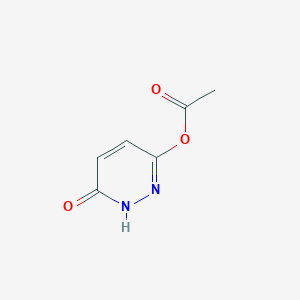

(6-oxo-1H-pyridazin-3-yl) acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

(6-oxo-1H-pyridazin-3-yl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-4(9)11-6-3-2-5(10)7-8-6/h2-3H,1H3,(H,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYYZITUNYMDRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=NNC(=O)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40292028 | |

| Record name | (6-oxo-1H-pyridazin-3-yl) acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15456-83-4 | |

| Record name | NSC79702 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79702 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (6-oxo-1H-pyridazin-3-yl) acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Selective Transformations of 6 Oxo 1h Pyridazin 3 Yl Acetate

Derivatization Strategies for the (6-oxo-1H-pyridazin-3-yl) Acetate (B1210297) Scaffold

Electrophilic and Nucleophilic Substitution Reactions on the Pyridazinone Core

The pyridazinone ring system's reactivity towards electrophiles and nucleophiles is influenced by the electron-withdrawing nature of the carbonyl group and the nitrogen atoms. The lone pair of electrons on the nitrogen atoms can be involved in delocalization, affecting the ring's susceptibility to attack.

Electrophilic Substitution: Generally, the pyridazinone ring is deactivated towards electrophilic attack due to the electron-deficient nature of the diazine core. However, under forcing conditions or with the introduction of activating groups, electrophilic substitution can occur. The positions most susceptible to attack are dictated by the electronic effects of the substituents already present on the ring.

Nucleophilic Substitution: Nucleophilic substitution reactions are more common on the pyridazinone core, particularly when a good leaving group, such as a halogen, is present. wur.nl The substitution can proceed through several mechanisms, including SNAr (addition-elimination), cine-substitution, and mechanisms involving ring-opening and re-closure (SN(ANRORC)). wur.nl For instance, halogenated pyridazinones can react with various nucleophiles like amines, alkoxides, and thiolates to yield substituted pyridazinone derivatives. The regioselectivity of these reactions is a key consideration in synthetic design.

| Reaction Type | Reagents | Product Type | Mechanism |

| Nucleophilic Substitution | Halogenopyridazinone, KNH2/NH3(l) | Aminopyridazinone | SNAr, cine-substitution, SN(ANRORC) wur.nl |

| Nucleophilic Substitution | Halogenopyridazinone, NaOR | Alkoxypyridazinone | SNAr |

| Nucleophilic Substitution | Halogenopyridazinone, NaSR | Thiolated pyridazinone | SNAr |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and they have been successfully applied to pyridazinone scaffolds. The Suzuki-Miyaura coupling, in particular, is a versatile method for introducing aryl, heteroaryl, or vinyl groups onto the pyridazinone ring. nih.govmdpi.com

To perform a Suzuki-Miyaura coupling, a halogenated pyridazinone derivative, often a bromo- or chloro-pyridazinone, is reacted with a boronic acid or a boronate ester in the presence of a palladium catalyst and a base. nih.govmdpi.com The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. This methodology allows for the synthesis of a wide array of substituted pyridazinones with diverse functionalities. nih.gov

For example, 3-bromo-6-(thiophen-2-yl)pyridazine, derived from the corresponding pyridazinone, can be coupled with various (hetero)aromatic boronic acids to generate π-conjugated systems. nih.gov These reactions are fundamental in the development of materials with specific electronic and optical properties. nih.gov

| Coupling Partners | Catalyst System | Product |

| Halogenated Pyridazinone + Arylboronic Acid | Pd(PPh₃)₄, Base | Aryl-substituted Pyridazinone mdpi.com |

| Halogenated Pyridazinone + Vinylboronic Acid | Pd Catalyst, Ligand, Base | Vinyl-substituted Pyridazinone |

| Halogenated Pyridazinone + Alkylboronic Acid | Pd Catalyst, Ligand, Base | Alkyl-substituted Pyridazinone |

Heterocycle Annulation and Fusion Strategies Involving (6-oxo-1H-pyridazin-3-yl) acetate

This compound and its derivatives are valuable precursors for the construction of fused heterocyclic systems. These strategies often involve the functional groups on the pyridazinone ring participating in cyclization reactions to form new rings.

One common approach involves the condensation of a functionalized pyridazinone with a bifunctional reagent. For example, a pyridazinone bearing an amino group and a vicinal ester or cyano group can be used to construct fused pyrazoles, triazoles, or other heterocyclic systems. The specific outcome of the reaction depends on the nature of the substituents and the reaction conditions employed.

A notable strategy involves the synthesis of imidazo[1,2-b]pyridazine (B131497) scaffolds, which can be achieved by condensing substituted 3-amino-pyridazines with α-haloketones or their equivalents. kuleuven.be These fused systems are of interest due to their potential biological activities. kuleuven.be The versatility of the pyridazinone core allows for the site-selective introduction of various substituents prior to the annulation step, providing access to a diverse range of complex heterocyclic structures. kuleuven.be

| Pyridazinone Derivative | Reagent | Fused Heterocycle |

| 3-Amino-6-chloropyridazine | α-Haloketone | Imidazo[1,2-b]pyridazine kuleuven.be |

| 4-Amino-3-halogenopyridazine | - | Pyrazole wur.nl |

| 4-Amino-3,6-dihalogenopyridazine | - | 1,2,4-Triazole wur.nl |

Stereoselective Synthesis Approaches (If Chirality is Introduced in Derivatives)

While this compound itself is achiral, chirality can be introduced into its derivatives. Stereoselective synthesis becomes crucial when preparing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.

Stereoselectivity can be achieved through several strategies:

Use of Chiral Starting Materials: A chiral substituent can be introduced to the pyridazinone core, and subsequent transformations can be carried out while preserving the stereochemical integrity of the chiral center.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the pyridazinone derivative to direct the stereochemical outcome of a particular reaction. The auxiliary is then removed in a later step.

Asymmetric Catalysis: A chiral catalyst can be used to control the stereoselectivity of a reaction, such as an asymmetric hydrogenation or a cross-coupling reaction that forms a new stereocenter.

For instance, the synthesis of chiral intermediates for bioactive molecules can involve the stereoselective creation of a hydroxyl group on a side chain attached to a heterocyclic core. rsc.org While specific examples directly involving this compound are not detailed in the provided context, the principles of stereoselective synthesis are broadly applicable to its derivatives.

Scale-up Considerations and Process Chemistry for this compound Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of this compound and its derivatives requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Key considerations include:

Reagent and Solvent Selection: The choice of reagents and solvents should prioritize safety, environmental impact (green chemistry principles), and cost. Less hazardous and easily recyclable materials are preferred.

Process Optimization: Reaction parameters such as temperature, pressure, reaction time, and catalyst loading need to be optimized to maximize yield and minimize by-product formation. researchgate.net

Purification Methods: Efficient and scalable purification techniques, such as crystallization or distillation, are necessary to obtain the final product with the required purity. Chromatographic methods, while common in the lab, are often less practical for large-scale production.

Thermal Safety: The thermal stability of reactants, intermediates, and products must be thoroughly investigated to prevent runaway reactions.

Waste Management: A plan for the safe disposal or recycling of waste streams is essential.

Advanced Structural Characterization and Spectroscopic Analysis of 6 Oxo 1h Pyridazin 3 Yl Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy stands as the most powerful tool for elucidating the structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the molecular structure of (6-oxo-1H-pyridazin-3-yl) acetate (B1210297).

Comprehensive 1D NMR (¹H, ¹³C, ¹⁵N) Spectral Assignment

The 1D NMR spectra provide the initial and fundamental information regarding the chemical environment and number of magnetically distinct nuclei within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of (6-oxo-1H-pyridazin-3-yl) acetate is expected to show distinct signals corresponding to the different types of protons. The pyridazinone ring protons (H4 and H5) would appear as doublets in the aromatic region due to coupling to each other. The labile N-H proton of the pyridazinone ring would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The methyl protons of the acetate group would present as a sharp singlet in the upfield region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals include two downfield resonances for the carbonyl carbons (one for the pyridazinone ring and one for the acetate ester). The carbons of the heterocyclic ring (C3, C4, C5, and C6) would resonate in the aromatic/olefinic region. The methyl carbon of the acetate group will appear as a signal in the upfield region. Studies on various pyridazin-3(2H)-one derivatives have established the characteristic chemical shift ranges for these carbons, aiding in the precise assignment. nih.gov

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR is a valuable, albeit less common, technique for probing the electronic environment of nitrogen atoms. nih.gov For this compound, two distinct ¹⁵N signals are expected, corresponding to the two nitrogen atoms of the pyridazinone ring. The chemical shifts of these nitrogens provide insight into their hybridization and involvement in the aromatic system. researchgate.net The N1 atom, being part of an amide-like system, would resonate at a different frequency than the N2 atom. Data from related pyridazine (B1198779) derivatives show that ¹⁵N chemical shifts are sensitive to substitution and electronic effects within the ring. ipb.ptresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| H4 | ¹H | ~7.2 - 7.5 | d | Coupled to H5 |

| H5 | ¹H | ~7.7 - 8.0 | d | Coupled to H4 |

| N1-H | ¹H | ~10.0 - 13.0 | br s | Exchangeable, shift is solvent dependent |

| -COCH₃ | ¹H | ~2.2 - 2.4 | s | Acetate methyl group |

| C3 | ¹³C | ~150 - 155 | - | Carbon bearing the acetate group |

| C4 | ¹³C | ~130 - 135 | - | Pyridazinone ring carbon |

| C5 | ¹³C | ~135 - 140 | - | Pyridazinone ring carbon |

| C6 | ¹³C | ~160 - 165 | - | Ring carbonyl carbon |

| -COCH₃ | ¹³C | ~168 - 172 | - | Ester carbonyl carbon |

| -COCH₃ | ¹³C | ~20 - 22 | - | Acetate methyl carbon |

Note: Predicted values are based on typical chemical shifts for pyridazinone and acetate moieties.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are indispensable for confirming the structural assignments made from 1D spectra by revealing through-bond and through-space correlations between nuclei. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the signals for H4 and H5 would definitively establish their connectivity as adjacent protons on the pyridazinone ring. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C). epfl.ch It allows for the unambiguous assignment of carbon signals for the protonated carbons, C4 and C5, by linking them to their corresponding proton resonances. The methyl carbon of the acetate group would also show a clear correlation to the methyl protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (typically 2-3 bond) connectivity between protons and carbons. youtube.comepfl.ch Key correlations for this compound would include:

A correlation from the acetate methyl protons to the ester carbonyl carbon (-CO CH₃).

A correlation from the acetate methyl protons to the C3 carbon of the pyridazinone ring, confirming the position of the acetate group.

Correlations from H4 to C6 and C5, and from H5 to C3, further solidifying the ring structure assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, regardless of whether they are connected through bonds. It can provide information about the molecule's conformation. For instance, a NOESY correlation might be observed between the acetate methyl protons and the H4 proton, depending on the preferred conformation around the C3-O bond.

Solid-State NMR Applications for Polymorphic Forms

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the structure of materials in the solid phase. europeanpharmaceuticalreview.com It is particularly valuable in the pharmaceutical industry for the study of polymorphism, where a single compound can exist in multiple crystalline forms with different physical properties. researchgate.netnih.gov

Different polymorphs of this compound would exhibit distinct ssNMR spectra, as the chemical shifts of both ¹³C and ¹⁵N are highly sensitive to the local molecular packing and intermolecular interactions within the crystal lattice. fsu.edu By comparing the ssNMR spectra of different batches, one can identify and quantify different polymorphic forms, monitor phase transformations, and characterize amorphous content. While specific ssNMR data for this compound is not available, the technique remains a critical tool for ensuring the consistency and stability of the solid form of such a substance. europeanpharmaceuticalreview.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique that provides information about the mass, and therefore the molecular formula, of a compound, as well as its structural features through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is used to determine the mass of a molecule with very high accuracy. For this compound, with a molecular formula of C₆H₆N₂O₃, the calculated exact mass (monoisotopic mass) is 154.0378 Da. chemsynthesis.com HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would measure the mass of the protonated molecule [M+H]⁺. mdpi.com Confirming this mass to within a few parts per million (ppm) provides strong evidence for the assigned elemental composition, distinguishing it from other potential structures with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Complex Structure Delineation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion or protonated molecule) which is then fragmented by collision with an inert gas. The resulting fragment ions are analyzed to provide a "fingerprint" that is characteristic of the molecule's structure. scielo.br

For this compound, the protonated molecule ([M+H]⁺, m/z 155.0451) would be the precursor ion. Plausible fragmentation pathways would include:

Loss of ketene (B1206846) (CH₂=C=O): A common fragmentation for acetate esters, leading to the formation of a protonated 3-hydroxy-6(1H)-pyridazinone ion (m/z 113.0345). This is often a dominant fragmentation pathway.

Loss of the acetyl radical (•COCH₃): While less common in ESI, this could lead to an ion at m/z 112.0267.

Ring Fragmentation: The pyridazinone ring itself can fragment, for example, through the characteristic loss of a nitrogen molecule (N₂), although this is often more prevalent in negative ion mode or under harsher ionization conditions. udel.edulibretexts.orgchemguide.co.uk

Table 2: Predicted MS/MS Fragmentation of this compound ([C₆H₆N₂O₃+H]⁺)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Formula of Fragment | Notes |

|---|---|---|---|---|

| 155.0451 | 113.0345 | C₂H₂O (42.0106 Da) | [C₄H₅N₂O₂]⁺ | Loss of ketene from the acetate group. |

| 155.0451 | 85.0287 | C₂H₂N₂O (70.0167 Da) | [C₄H₄O₂]⁺ | Potential ring cleavage pathway. |

| 113.0345 | 85.0287 | N₂ (28.0061 Da) | [C₄H₅O₂]⁺ | Loss of dinitrogen from the pyridazinone ring fragment. |

Note: m/z values are for the monoisotopic masses of the proposed ions.

X-ray Crystallography for Absolute Structure and Conformation Determination

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis of pyridazinone derivatives reveals key structural parameters. For instance, in a related compound, 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one, the pyridazinone ring is nearly perpendicular to an attached chlorophenyl ring, with a dihedral angle of 85.73 (11)°. nih.gov The bond lengths within the pyridazinone core are typically characterized by a C=O bond of approximately 1.236 (2) Å, C-N bonds around 1.357 (3) Å, and an N-N bond length of about 1.344 (2) Å. nih.gov In other derivatives, the pyridazine ring can adopt conformations like a screw-boat. researchgate.net The analysis of various pyridazinone structures confirms that the ring system can be largely planar or twisted, depending on the nature and steric bulk of the substituents. nih.govmdpi.com

Table 1: Representative Crystallographic Data for a Pyridazinone Derivative Note: This data is for an illustrative, related compound, as specific data for this compound was not found.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | mdpi.com |

| Space Group | P-1 | mdpi.com |

| a (Å) | 5.9308(2) | mdpi.com |

| b (Å) | 10.9695(3) | mdpi.com |

| c (Å) | 14.7966(4) | mdpi.com |

| α (°) | 100.5010(10) | mdpi.com |

| β (°) | 98.6180(10) | mdpi.com |

| γ (°) | 103.8180(10) | mdpi.com |

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. researchgate.netscirp.org For pyridazinone derivatives, these analyses consistently show that H···H contacts are the most significant contributors to crystal packing, often accounting for over 36% of the Hirshfeld surface. researchgate.net Other crucial interactions include H···C/C···H and H···O/O···H contacts, which are associated with C-H···π interactions and conventional hydrogen bonds (like N-H···O), respectively. nih.govresearchgate.net These interactions, along with weaker contacts like C···O, C···N, and H···N, dictate the supramolecular architecture, often leading to the formation of structures like centrosymmetric dimers or extended columns. nih.govresearchgate.net The red spots on a dnorm map, a common visualization in Hirshfeld analysis, highlight the shortest and strongest intermolecular contacts, which are typically the hydrogen bonds. researchgate.net

Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Pyridazinone Derivative Note: Data is for an illustrative, related compound.

| Interaction Type | Contribution (%) | Reference |

|---|---|---|

| H···H | 37.9 | nih.gov |

| C···H/H···C | 18.7 | nih.gov |

| Cl···H/H···Cl | 16.4 | nih.gov |

| O···H/H···O | 6.5 | nih.gov |

Investigation of Polymorphism and Co-crystallization

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in materials science and pharmaceuticals. youtube.comsemanticscholar.orgyoutube.com This phenomenon has been observed in pyridazinone derivatives. For example, some derivatives are known to crystallize as different polymorphs depending on the solvent used for crystallization, such as ethanol (B145695) versus methanol. researchgate.net While some compounds may exhibit numerous potential polymorphic forms, others may have a strong driving force that favors a specific packing arrangement, thus minimizing polymorphism. youtube.com The study of polymorphism is essential as different crystalline forms can have distinct physical properties.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy is indispensable for identifying functional groups and probing molecular structure.

FT-IR Spectroscopy: The FT-IR spectra of pyridazinone derivatives provide clear signatures for their key functional groups. A characteristic absorption band for the ester carbonyl (C=O) group, such as in the acetate moiety, is expected around 1762 cm⁻¹. mdpi.com The amide carbonyl within the pyridazinone ring typically appears at a lower frequency, around 1667-1675 cm⁻¹. nih.gov The N-H stretching vibration is observed in the region of 3096-3346 cm⁻¹. nih.govliberty.edu Aromatic C=C stretching and C-H stretching vibrations are also readily identifiable. liberty.edu

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For the parent pyridazine ring, ring vibrations are observed at key frequencies such as 1570 cm⁻¹ and 1416 cm⁻¹, while C-H bending motions are also resolved. researchcommons.org

Table 3: Characteristic Vibrational Frequencies for Pyridazinone Derivatives

| Functional Group / Vibration | Typical Wavenumber (cm⁻¹) | Spectroscopy Method | Reference |

|---|---|---|---|

| Ester C=O Stretch | ~1762 | FT-IR | mdpi.com |

| Amide C=O Stretch | 1667 - 1675 | FT-IR | nih.gov |

| N-H Stretch | 3096 - 3370 | FT-IR | nih.govliberty.edu |

| Aromatic C=C Stretch | ~1594 | FT-IR | liberty.edu |

| Ring Vibration | 1570 | Raman | researchcommons.org |

| Ring Vibration | 1416 | Raman | researchcommons.org |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing insights into its conjugation system. youtube.com The electronic transitions in molecules are typically categorized as σ → σ, n → σ, π → π, and n → π. wikipedia.orglibretexts.org For conjugated systems like pyridazinones, the most relevant transitions observed in a standard UV-Vis spectrum are the π → π* and n → π* transitions. wikipedia.org

The pyridazinone ring, being a conjugated system containing heteroatoms with lone pairs of electrons (n), is expected to exhibit both types of transitions. The π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are generally more intense. libretexts.org The n → π* transitions, involving the excitation of a non-bonding electron to a π* antibonding orbital, are typically weaker. libretexts.org For similar heterocyclic systems, absorption bands in the range of 250-390 nm are attributed to these π → π* and n → π* transitions. researchgate.net The exact position and intensity of these absorption bands can be influenced by substituents and the solvent environment. wikipedia.org

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives (if applicable)

Chiroptical spectroscopy, particularly circular dichroism (CD), is used to study chiral molecules. researchgate.netrsc.org While the parent this compound is not chiral, chiral derivatives can be synthesized. The introduction of a stereogenic center allows for the investigation of its absolute configuration and conformational preferences in solution using CD spectroscopy. researchgate.netnih.gov For example, studies on other chiral heterocyclic derivatives have successfully used a combination of experimental CD spectra and theoretical calculations (like DFT) to assign the absolute configuration. researchgate.net In the context of pyridazinone derivatives, CD spectroscopy has been employed to study their interactions with chiral biological macromolecules, such as plasma proteins, by observing changes in the protein's characteristic CD spectrum upon binding. mdpi.com This indicates that while the compound itself may not be chiral, its interaction with a chiral environment can be probed by these methods. However, dedicated studies on the chiroptical properties of chiral derivatives of this compound are not extensively reported in the searched literature.

Theoretical and Computational Chemistry Investigations of 6 Oxo 1h Pyridazin 3 Yl Acetate

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and reactivity. These calculations solve approximations of the Schrödinger equation for the molecular system.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. researchgate.net It is particularly effective for geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule. For (6-oxo-1H-pyridazin-3-yl) acetate (B1210297), DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to find the most stable molecular structure. researchgate.netrsc.org This process minimizes the energy of the molecule with respect to its atomic coordinates, yielding precise information about bond lengths, bond angles, and dihedral angles.

The pyridazinone ring is expected to be nearly planar, while the acetate group introduces conformational flexibility. The energy landscape can be explored by systematically changing key dihedral angles to identify local minima and the transition states that connect them.

Table 1: Illustrative Predicted Geometrical Parameters for (6-oxo-1H-pyridazin-3-yl) acetate

This table presents hypothetical optimized geometric parameters derived from DFT calculations, based on typical values for similar chemical structures.

| Parameter | Bond | Predicted Value |

| Bond Lengths | (Å) | |

| C=O (ring) | 1.24 | |

| N-N | 1.35 | |

| C-O (ester) | 1.36 | |

| C=O (ester) | 1.21 | |

| Bond Angles | (°) | |

| C-N-N | 119.5 | |

| O-C-O (ester) | 123.0 | |

| Dihedral Angle | (°) | |

| C(ring)-O-C(ester)-C(methyl) | 178.0 |

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For pyridazine (B1198779) derivatives, the HOMO is often distributed over the pyridazine ring and electron-donating groups, while the LUMO is typically located on the ring and electron-withdrawing groups. researchgate.netmdpi.com In this compound, the HOMO is expected to be localized on the pyridazinone ring, while the LUMO would likely be centered on the ring and the carbonyl groups.

Table 2: Predicted Frontier Molecular Orbital Energies

This table shows representative energy values for the frontier orbitals of this compound.

| Parameter | Energy (eV) |

| E(HOMO) | -6.85 |

| E(LUMO) | -2.15 |

| Energy Gap (ΔE) | 4.70 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule towards electrophilic and nucleophilic attack. rsc.org The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing varying electrostatic potentials. researchgate.net

Red regions indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack.

Blue regions denote positive electrostatic potential (electron-poor), which are favorable sites for nucleophilic attack.

Green regions represent neutral potential.

For this compound, the MEP surface would likely show significant negative potential around the oxygen atoms of the ring carbonyl and the acetate group, making them primary sites for interaction with electrophiles. The hydrogen atom attached to the ring nitrogen (N-H) would exhibit a positive potential, indicating its susceptibility to deprotonation or interaction with nucleophiles. mdpi.comresearchgate.net

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is essential for understanding the three-dimensional shapes a molecule can adopt and their relative stabilities. For this compound, the most significant degree of freedom is the rotation around the C(ring)–O(ester) single bond.

By systematically rotating this bond and calculating the energy at each step, a potential energy surface (PES) map can be generated. This map reveals the most stable conformer (global minimum) and other low-energy conformers (local minima), as well as the energy barriers for converting between them. Such analysis, performed using methods like DFT, helps to identify the predominant shape of the molecule in different environments. mdpi.com The most stable conformation is likely one that minimizes steric hindrance between the acetate group and the pyridazinone ring.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations typically model molecules in a static state (in a vacuum or with an implicit solvent model), Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations model the movements of atoms and their interactions with surrounding molecules, such as a solvent.

An MD simulation of this compound in a solvent like water would reveal how the molecule moves, vibrates, and rotates. It would also show how the solvent molecules arrange themselves around the solute and form hydrogen bonds, particularly with the carbonyl oxygens and the N-H group. This information is crucial for understanding the molecule's solubility, stability, and behavior in a biological or chemical system.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies, UV-Vis Wavelengths)

Computational methods can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data and structure verification. researchgate.net

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with high accuracy. d-nb.infomdpi.com These predictions are invaluable for assigning peaks in an experimental spectrum. For this compound, distinct signals would be predicted for the two different ring protons, the N-H proton, and the methyl protons of the acetate group.

Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

These are hypothetical values based on standard chemical shift ranges for the functional groups present in the molecule.

| Atom | Type | Predicted Chemical Shift (ppm) |

| Protons | ¹H | |

| Ring CH | Aromatic-like | 7.0 - 7.5 |

| Ring CH | Aromatic-like | 7.8 - 8.2 |

| N-H | Amide-like | 11.0 - 13.0 |

| CH₃ | Acetate | 2.2 - 2.5 |

| Carbons | ¹³C | |

| C=O (ring) | Carbonyl | 160 - 165 |

| C=O (ester) | Carbonyl | 168 - 172 |

| C-O (ring) | Aromatic-like | 150 - 155 |

| Ring CH | Aromatic-like | 125 - 135 |

| CH₃ | Acetate | 20 - 25 |

IR Frequencies: Infrared (IR) spectroscopy identifies functional groups within a molecule by detecting their characteristic vibrational frequencies. DFT calculations can compute these vibrational modes. semanticscholar.org For this compound, strong absorption bands would be predicted for the C=O stretching vibrations of the ring ketone and the ester, the N-H stretching vibration, and the C-O stretching of the ester group. sinocurechem.com

UV-Vis Wavelengths: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding UV-Vis absorption spectra. beilstein-journals.org The calculations identify the wavelengths of maximum absorption (λmax), which typically correspond to π→π* and n→π* transitions within the molecule's chromophores. The pyridazinone ring system constitutes the primary chromophore in this compound, and its electronic transitions would be the main feature of the predicted UV-Vis spectrum.

Reaction Mechanism Elucidation and Transition State Analysis via Computational Methods

The synthesis of pyridazinone scaffolds, such as that in this compound, often involves cyclization reactions. researchgate.net Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the intricate mechanisms of these reactions. researchgate.netzsmu.edu.ua DFT analysis allows for a detailed examination of the reaction pathways, including the identification of intermediates and the calculation of transition state energies. zsmu.edu.ua

For the formation of the pyridazinone ring, a common synthetic route involves the condensation of a dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.comresearchgate.net In the case of this compound, a plausible synthetic precursor would be a derivative of maleic anhydride (B1165640) or a related 4-oxobutanoic acid. The reaction mechanism would likely proceed through a series of steps, including nucleophilic attack, dehydration, and cyclization.

The following table illustrates hypothetical energy barriers for key steps in the formation of a pyridazinone ring, as might be determined by DFT calculations.

| Reaction Step | Intermediate | Transition State | Activation Energy (kcal/mol) |

| Nucleophilic Attack | Hydrazone formation | N-C bond formation TS | 15-20 |

| Cyclization | Open-chain intermediate | Ring-closing TS | 25-35 |

| Dehydration | Hydroxypyridazinone | Water elimination TS | 10-15 |

Note: The data in this table is illustrative and based on general findings for similar heterocyclic formations, not on specific experimental or computational results for this compound.

Computational Approaches to Molecular Interaction Prediction and Ligand Design Principles (without biological activity or clinical implications)

Computational chemistry offers a powerful toolkit for predicting the molecular interactions of compounds like this compound and for guiding the design of new ligands with specific chemical properties. These methods are crucial for understanding the fundamental behavior of molecules without implying any therapeutic use.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netcyberleninka.ru In the context of this compound, docking studies can be performed against hypothetical receptor sites to explore its potential binding modes and intermolecular interactions. dntb.gov.uatandfonline.com These hypothetical sites can be constructed based on the structures of known binding pockets or designed to probe for specific types of interactions (e.g., hydrogen bonding, hydrophobic interactions, π-π stacking).

The process involves generating a multitude of possible conformations of the ligand within the active site of the receptor and then using a scoring function to estimate the binding affinity for each conformation. researchgate.netresearchgate.net Programs like AutoDock Vina are commonly used for this purpose. cyberleninka.rurrpharmacology.ru For pyridazinone derivatives, docking studies have been employed to understand their binding to various protein targets. researchgate.netcyberleninka.rurrpharmacology.ru For example, studies on N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide derivatives have predicted their binding affinity to glutamate (B1630785) receptors. cyberleninka.rurrpharmacology.ru

The following table provides a hypothetical example of docking results for this compound with different hypothetical receptor sites, illustrating the types of data generated.

| Hypothetical Receptor Site | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |

| Site A (Hydrophobic Pocket) | -6.5 | Leu10, Val25, Ile42 | Hydrophobic |

| Site B (Polar Cleft) | -7.2 | Ser15, Thr30, Asn50 | Hydrogen Bonding |

| Site C (Aromatic Slit) | -6.8 | Phe20, Tyr35, Trp48 | π-π Stacking |

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Quantitative Structure-Property Relationship (QSPR) modeling is a computational method that aims to correlate the structural features of molecules with their physicochemical properties. nih.govnih.gov This approach is valuable for predicting properties of new or untested compounds, such as this compound, based on a dataset of related molecules with known properties. nih.gov

In a QSPR study, various molecular descriptors are calculated for a series of compounds. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), or thermodynamic (e.g., logP). nih.gov Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then used to build a mathematical model that relates these descriptors to a specific property of interest. nih.gov QSPR models have been developed for pyridazine derivatives to predict properties like corrosion inhibition efficiency. nih.gov

The table below lists some common molecular descriptors that could be used in a QSPR model for pyridazinone derivatives.

| Descriptor | Abbreviation | Description |

| Highest Occupied Molecular Orbital Energy | EHOMO | Related to the ability to donate electrons. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Related to the ability to accept electrons. |

| Energy Gap | ΔE | Difference between ELUMO and EHOMO, relates to chemical reactivity. |

| Dipole Moment | µ | A measure of the overall polarity of the molecule. |

| Logarithm of the Partition Coefficient | logP | A measure of the lipophilicity of the compound. |

| Molecular Volume | Vm | The volume occupied by the molecule. |

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of structural features that are responsible for a particular molecular interaction. tandfonline.comnih.gov A pharmacophore model defines the types and spatial relationships of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov

For a series of pyridazinone derivatives, a pharmacophore model can be generated based on their structural alignments. This model can then be used as a 3D query to search for other molecules that possess similar structural features, without making any claims about their potential efficacy. tandfonline.com The PharmMapper server is one such tool that can be used for this purpose. nih.gov In silico repurposing studies on pyridazinone-based libraries have utilized pharmacophore-based screening to identify potential molecular targets. tandfonline.comnih.gov The identification of a common pharmacophore for a set of molecules can provide valuable insights into their shared structural characteristics.

A hypothetical pharmacophore model for this compound might include features such as a hydrogen bond acceptor (the carbonyl oxygen of the pyridazinone ring), a hydrogen bond donor (the N-H group of the pyridazinone ring), and another hydrogen bond acceptor (the carbonyl oxygen of the acetate group).

Advanced Applications of 6 Oxo 1h Pyridazin 3 Yl Acetate and Its Derivatives in Chemical Sciences

(6-oxo-1H-pyridazin-3-yl) acetate (B1210297) as a Versatile Synthetic Intermediate for Complex Molecular Architectures

The utility of (6-oxo-1H-pyridazin-3-yl) acetate as a versatile synthetic intermediate is rooted in the reactivity of its core pyridazinone structure and the functional handles it possesses. The pyridazinone ring can undergo various chemical transformations, making it a valuable building block for creating a diverse array of complex molecules. A synthesis for 6-oxo-1,6-dihydro-3-pyridazinyl acetate has been reported in the Journal of the American Chemical Society, highlighting its accessibility for further chemical exploration. chemsynthesis.com

The reactivity of the pyridazinone scaffold is exemplified by the regioselective N-alkylation of related pyridazin-3(2H)-one systems. For instance, the reaction of 6-p-tolyl-4,5-dihydropyridazin-3(2H)-one with ethyl bromoacetate (B1195939) proceeds via N-alkylation to yield an ester derivative. researchgate.net This ester can then be converted into a hydrazide, which serves as a precursor for coupling with amino acid esters via an acyl azide (B81097) method. researchgate.net This strategy demonstrates how the nitrogen atom of the pyridazinone ring can be functionalized to introduce complex side chains, such as peptides, leading to the synthesis of hybrid molecules with potential biological activities. The process involves the in situ generation of an acyl azide, which then reacts with an amino acid ester to form the desired product. researchgate.net This multi-step synthesis showcases the role of pyridazinone acetates and their analogs as key intermediates in constructing larger, more complex molecular architectures.

The general synthetic pathway for creating these complex molecules is outlined in the table below.

| Step | Reactants | Product | Purpose |

| 1 | 6-substituted-pyridazin-3(2H)-one, Ethyl bromoacetate | Ethyl 2-(6-substituted-3-oxo-2,3-dihydropyridazin-2-yl)acetate | N-alkylation of the pyridazinone ring |

| 2 | Ester from Step 1, Hydrazine (B178648) hydrate (B1144303) | 2-(6-substituted-3-oxo-2,3-dihydropyridazin-2-yl)acetohydrazide | Conversion to a hydrazide for further coupling |

| 3 | Hydrazide from Step 2, Sodium nitrite, HCl | Acyl azide intermediate | Formation of a reactive intermediate for peptide coupling |

| 4 | Acyl azide from Step 3, Amino acid ester | N-acylated amino acid ester derivative | Coupling to form a complex peptide-heterocycle conjugate |

This synthetic versatility allows for the systematic modification of the pyridazinone core, enabling the exploration of structure-activity relationships and the development of novel compounds for various applications.

Design and Synthesis of Functional Materials Incorporating the this compound Scaffold

The unique structural and electronic properties of the pyridazinone ring make it an attractive component for the design of advanced functional materials. The ability to introduce various substituents and the inherent coordinating capabilities of the nitrogen atoms allow for the fine-tuning of material properties.

While specific examples of polymeric materials derived directly from this compound are not extensively documented, the general principles of polymer chemistry suggest its potential as a monomer. The presence of multiple reactive sites—the acetate group, the ring nitrogens, and the potential for functionalization on the carbon atoms of the ring—offers opportunities for polymerization. For instance, the acetate group could be hydrolyzed to a hydroxyl group, which could then participate in condensation polymerization. Similarly, the N-H group of the pyridazinone ring could be involved in various polymerization reactions. The incorporation of the rigid, polar pyridazinone scaffold into a polymer backbone would be expected to influence the material's thermal stability, solubility, and mechanical properties.

The pyridazine (B1198779) moiety is a well-established ligand in coordination chemistry, capable of binding to metal centers through its nitrogen atoms to form extended structures like coordination polymers and Metal-Organic Frameworks (MOFs). researchgate.net These materials are of great interest due to their porosity and potential applications in gas storage, separation, and catalysis.

The this compound scaffold possesses multiple potential coordination sites: the two adjacent nitrogen atoms of the pyridazine ring, the oxygen atom of the ring carbonyl group, and the oxygen atoms of the acetate group. This multidentate character makes it a promising candidate for a linker in the construction of MOFs. For example, zinc(II) coordination polymers have been successfully synthesized using 3-(1H-imidazol-1-yl)propanoate linkers, which share structural similarities with the title compound, featuring both a nitrogen heterocycle and a carboxylate-type functional group. chemrxiv.org The synthesis of these materials often involves combining aqueous solutions of the ligand and a metal salt, leading to the precipitation of the coordination polymer. chemrxiv.org The resulting network structure and properties are highly dependent on the coordination geometry of the metal ion and the bridging mode of the ligand.

Potential Coordination Modes of this compound in MOFs:

Bridging N,N'-coordination: The two nitrogen atoms of the pyridazine ring can bridge two different metal centers.

Chelating N,O-coordination: One nitrogen atom and the adjacent ring carbonyl oxygen can chelate to the same metal center.

Carboxylate coordination: The acetate group can coordinate to metal centers in a monodentate, bidentate, or bridging fashion.

The combination of these coordination modes could lead to the formation of diverse and complex 3D frameworks with tunable pore sizes and functionalities.

Investigation of this compound as a Ligand in Organometallic Chemistry and Catalysis

The electron-donating nitrogen atoms of the pyridazine ring make it an effective ligand for a wide range of transition metals. Tridentate pyridazine-based ligands have been shown to react with first-row transition metals to form stable complexes. researchgate.net The electronic properties and steric bulk of substituents on the pyridazine ring can significantly influence the stoichiometry and structure of the resulting metal complexes. researchgate.net

This compound and its derivatives can act as ligands in organometallic chemistry, with the potential to influence the catalytic activity of the metal center. The coordination of the pyridazine ring and potentially the carbonyl or acetate oxygen atoms can modify the electronic environment and steric accessibility of the metal, which are key factors in catalysis. For example, phosphinooxazoline (PHOX) ligands, which are P,N-bidentate ligands, are widely used in asymmetric catalysis for reactions such as allylic alkylations. nih.gov The chiral oxazoline (B21484) moiety induces asymmetry in the product, and variations in the ligand structure allow for the optimization of enantioselectivity. nih.gov Similarly, pyridazinone-based ligands could be designed for specific catalytic applications. The substitution reactivity at the metal center can be influenced by the nature of the pyridazine ligand, as seen in the substitution of bridging acetate ligands in oxo-centered triruthenium clusters. chemrxiv.org

Photophysical Properties of this compound for Optoelectronic Applications

The development of stable and tunable organic materials is crucial for advancing the field of optoelectronics. Nitrogen-containing polycyclic aromatic compounds are of particular interest due to their tunable electronic and optical properties. The design and synthesis of π-expanded indoloindolizines have demonstrated that merging nitrogen-containing heterocycles into a larger π-system allows for the fine-tuning of the HOMO-LUMO gap and a shift in optoelectronic properties. mdpi.com These compounds exhibit vivid colors and fluorescence, making them promising candidates for organic light-emitting diodes (OLEDs) and other optoelectronic devices. mdpi.com

The pyridazinone core itself is a chromophore, and its photophysical properties can be modulated by the introduction of different substituents. Derivatives of pyrrolo[3,4-d]pyridazinone have been the subject of spectroscopic and computational investigations to understand their electronic properties. nih.govnih.gov The acetate group in this compound, along with other potential substitutions on the ring, would be expected to influence the absorption and emission properties of the molecule. By extending the π-conjugation of the pyridazinone system or by introducing electron-donating or electron-withdrawing groups, it may be possible to design derivatives with specific photophysical characteristics suitable for optoelectronic applications.

| Derivative Family | Investigated Properties | Potential Application | Reference |

| Pyrrolo[3,4-d]pyridazinones | Spectroscopic and computational studies | Molecular probes, sensors | nih.govnih.gov |

| Pyridazinones with indole (B1671886) moiety | Inhibition of PDE4B, anti-inflammatory | Therapeutic agents with optical tracking potential | researchgate.net |

| π-Expanded Indoloindolizines | Tunable HOMO-LUMO gap, fluorescence | Organic optoelectronics | mdpi.com |

Role in Supramolecular Chemistry and Non-covalent Interactions

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct well-defined, higher-order structures from molecular building blocks. The this compound scaffold contains all the necessary features to participate in these interactions.

Detailed crystallographic studies of a related derivative, ethyl 2-(3-methyl-4-(4-methylbenzyl)-6-oxopyridazin-1(6H)-yl)acetate, provide significant insight into the supramolecular associations of this class of compounds. In the crystal structure of this molecule, the planar pyridazinyl ring participates in various non-covalent interactions. Helical supramolecular chains are formed through C–H···O hydrogen bonds involving the ring carbonyl oxygen. These chains are further connected into layers by π–π stacking interactions between the pyridazinyl ring and adjacent phenyl rings. Computational chemistry calculations have quantified the stability of these interactions, with the π–π stacking being the most significant stabilizing force.

The key non-covalent interactions observed in pyridazinone acetate derivatives include:

Hydrogen Bonding: The N-H group of the pyridazinone ring can act as a hydrogen bond donor, while the carbonyl and acetate oxygen atoms can act as acceptors. C-H···O interactions are also prevalent.

π-π Stacking: The electron-deficient pyridazine ring can engage in stacking interactions with other aromatic systems.

These directional and specific non-covalent interactions allow for the rational design of crystal structures and the formation of predictable supramolecular architectures, which is a cornerstone of crystal engineering and materials design.

Exploration of this compound and its Derivatives in Green Chemistry Applications Remains a Nascent Field

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the exploration of this compound and its derivatives as catalysts or reagents within the domain of green chemistry. While the pyridazinone scaffold is a cornerstone in medicinal chemistry, leading to a wide array of biologically active compounds, its potential in environmentally benign chemical transformations appears to be an untapped area of research.

Currently, the primary focus of research on pyridazinone derivatives lies in the development of novel therapeutic agents, with extensive studies on their anti-inflammatory, anticancer, and cardiovascular effects. The synthesis of these compounds has seen some alignment with green chemistry principles, employing methods such as microwave-assisted synthesis and solvent-free reactions to improve efficiency and reduce environmental impact. However, the subsequent application of the resulting pyridazinone compounds as green catalysts or reagents is not documented in available research.

The principles of green chemistry emphasize the use of catalytic reagents over stoichiometric ones to minimize waste and enhance reaction efficiency. The development of novel organocatalysts, metal-ligand complexes for catalysis, and recyclable reagents is a continuous effort in the scientific community. Despite the versatile chemical nature of the pyridazinone ring, which features multiple functionalities amenable to modification, its potential to act as a catalyst or a ligand in catalytic systems for green applications has not been reported.

Detailed research findings and data tables, which would typically be included in a review of this nature to showcase catalytic activity, reaction yields, and reusability, are absent from the current body of scientific literature concerning this compound and its derivatives in green chemistry.

This lack of available data underscores a potential opportunity for future research. The exploration of pyridazinone derivatives as novel organocatalysts, phase-transfer catalysts, or ligands for metal-catalyzed reactions could open new avenues in the development of sustainable chemical processes. Until such research is undertaken and published, the role of this compound and its derivatives in green chemistry applications remains undefined.

Emerging Research Directions and Future Perspectives for 6 Oxo 1h Pyridazin 3 Yl Acetate

Exploration of Novel Synthetic Avenues and Methodologies

The classical synthesis of (6-oxo-1H-pyridazin-3-yl) acetate (B1210297) has been established for some time. However, current research is focused on developing more efficient, sustainable, and versatile synthetic routes. A foundational method for obtaining the core pyridazinone structure involves the cyclization of suitable precursors. For instance, the reaction of maleic anhydride (B1165640) with hydrazine (B178648) hydrate (B1144303) can yield the pyridazinedione, which can then be further functionalized.

Modern synthetic chemistry is now exploring enzymatic and biocatalytic methods to enhance the stereoselectivity and reduce the environmental impact of these syntheses. Additionally, flow chemistry is being investigated as a means to achieve higher throughput and better control over reaction parameters for the production of pyridazinone derivatives. The development of novel catalysts, including metal-organic frameworks (MOFs) and nanoparticle-based catalysts, is also a promising avenue for improving the efficiency of existing synthetic pathways.

Application of Advanced Analytical Techniques for Deeper Understanding

A thorough understanding of the physicochemical properties and behavior of (6-oxo-1H-pyridazin-3-yl) acetate is crucial for its application. Advanced analytical techniques are indispensable in this regard. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are fundamental in confirming the structure and purity of the synthesized compound. researchgate.net

Furthermore, techniques such as X-ray crystallography are being employed to elucidate the three-dimensional structure of this compound and its derivatives, providing insights into their intermolecular interactions. Thermal analysis methods, including thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), are used to determine the thermal stability and phase behavior of the compound, which is critical for its application in materials science.

Development of this compound in Interdisciplinary Research

The unique structural features of the pyridazinone ring, with its nitrogen-nitrogen bond, make it a versatile scaffold for interdisciplinary research. researchgate.net The pyridazinone core is known to exhibit a wide range of biological activities, and researchers are exploring the potential of this compound as a precursor for the synthesis of novel bioactive molecules. researchgate.net

In the field of chemical biology, this compound can be used as a molecular probe to study biological processes. Its ability to be functionalized allows for the attachment of fluorescent tags or other reporter groups. Moreover, its derivatives are being investigated for their potential as plant growth regulators, highlighting its relevance in agricultural science. researchgate.netdntb.gov.ua

Sustainable and Scalable Production of this compound

The principles of green chemistry are increasingly influencing the production of chemical compounds. For this compound, this translates to the development of synthetic routes that utilize renewable starting materials, employ environmentally benign solvents, and minimize waste generation. The use of catalytic methods, as mentioned earlier, is a key strategy in achieving these goals.

Furthermore, process intensification through techniques like continuous flow synthesis is being explored to enable the scalable and cost-effective production of this compound. This is particularly important for its potential future applications in industries such as pharmaceuticals and agrochemicals, where large quantities of the compound may be required.

Theoretical Advancements in Predicting the Chemical Behavior of the Compound

Computational chemistry plays a vital role in modern chemical research by providing insights that complement experimental findings. Density functional theory (DFT) calculations are being used to predict the electronic structure, reactivity, and spectroscopic properties of this compound. These theoretical models can help in understanding its reaction mechanisms and in designing new derivatives with desired properties.

Molecular dynamics (MD) simulations can be employed to study the conformational dynamics of the molecule and its interactions with other molecules, such as biological macromolecules or solvent molecules. This information is invaluable for drug design and for understanding its behavior in different environments.

Expansion into New Areas of Materials Science and Chemical Engineering

The potential applications of this compound are not limited to the life sciences. Its rigid heterocyclic structure and the presence of functional groups make it an interesting building block for the synthesis of novel polymers and materials. Researchers are exploring its use in the development of functional polymers with specific optical or electronic properties.

Q & A

Q. What are the standard synthetic routes for preparing (6-oxo-1H-pyridazin-3-yl) acetate, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, refluxing ethanol with sodium acetate as a catalyst under controlled pH and temperature conditions (6–12 hours) yields the pyridazine core . Optimization variables include solvent polarity (e.g., ethanol vs. DMF), reaction time, and stoichiometric ratios of reagents. Purity can be enhanced via recrystallization or chromatography .

Q. How is the structural integrity of this compound validated in synthetic chemistry?

Structural confirmation requires a combination of:

- NMR spectroscopy : and NMR to verify proton environments and carbon frameworks (e.g., pyridazine ring protons at δ 6.5–8.0 ppm and acetate methyl groups at δ 1.2–2.0 ppm) .

- X-ray crystallography : Programs like SHELXL refine crystal structures to confirm bond lengths and angles, with hydrogen bonding patterns analyzed using graph set theory .

Q. What preliminary biological screening methods are employed to assess this compound’s bioactivity?

Initial screens include:

- Enzyme inhibition assays : Testing against targets like human leukocyte elastase or cyclooxygenase via fluorometric/colorimetric methods .

- Antimicrobial susceptibility testing : Agar dilution or microbroth dilution to determine MIC (minimum inhibitory concentration) values .

Advanced Research Questions

Q. How can reaction conditions be systematically varied to resolve yield-contradictions in multi-step syntheses of pyridazine derivatives?

Contradictions often arise from competing side reactions (e.g., ester hydrolysis or ring-opening). A factorial design approach can isolate critical variables:

- Temperature : Higher temperatures (80–100°C) may favor cyclization but risk decomposition.

- Catalyst loading : Sodium acetate (1–5 mol%) vs. stronger bases like KCO .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility but may reduce regioselectivity .

Q. What computational and experimental strategies address contradictory bioactivity results in similar pyridazine derivatives?

- Molecular docking : Compare binding affinities of this compound with homologs (e.g., styryl-substituted analogs) to identify key interactions (e.g., hydrogen bonds with catalytic residues) .

- SAR studies : Systematically modify substituents (e.g., replacing acetate with benzyl groups) to correlate structure with activity .

Q. How can hydrogen-bonding networks in pyridazine crystals inform drug design?

Graph set analysis (e.g., Etter’s rules) identifies recurring motifs like interactions. These patterns predict solubility, stability, and co-crystal formation, which are critical for bioavailability optimization .

Q. What analytical methods resolve spectral data conflicts in characterizing degradation products?

- HPLC-MS : Monitors degradation pathways (e.g., ester hydrolysis) by tracking molecular ion peaks ( 195 for the parent compound vs. 153 for the deacetylated product) .

- TGA/DSC : Identifies thermal decomposition thresholds to refine storage conditions .

Methodological Tables

Table 1. Key Spectral Data for this compound

| Technique | Key Peaks/Parameters | Reference |

|---|---|---|

| NMR | δ 6.85 (pyridazine H), δ 4.15 (CH), δ 1.25 (CH) | |

| IR | 1720 cm (C=O ester), 1660 cm (C=O pyridazine) | |

| X-ray Diffraction | Space group , , |

Table 2. Comparative Bioactivity of Pyridazine Derivatives

| Compound | Target Enzyme (IC) | Key Structural Feature | Reference |

|---|---|---|---|

| This compound | 12.5 µM (Elastase) | Acetate side chain | |

| Styryl-substituted analog | 8.2 µM (Elastase) | Conjugated styryl group | |

| Benzyl-substituted analog | 25.3 µM (Elastase) | Bulky benzyl substituent |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.